molecular formula C6H8N6O6 B11513208 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate

Cat. No.: B11513208
M. Wt: 260.16 g/mol
InChI Key: ORKKFEBPZKYKCR-UHFFFAOYSA-N
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Description

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate is a compound that belongs to the class of energetic materials. These materials are known for their high energy content and are often used in applications requiring rapid energy release, such as propellants and explosives. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a nitrate ester group, which contributes to its energetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with an appropriate acylating agent, followed by nitration. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and automated systems can help in managing the exothermic nature of the reactions involved. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate undergoes various chemical reactions, including:

    Oxidation: The nitrate ester group can be oxidized further under specific conditions.

    Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-{[(3-amino-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, though its primary use remains in chemistry.

    Medicine: Limited applications due to its energetic nature, but derivatives may be explored for pharmaceutical purposes.

    Industry: Utilized in the development of propellants, explosives, and other high-energy materials.

Mechanism of Action

The energetic properties of 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate are primarily due to the presence of the nitrate ester and nitro groups. Upon initiation, these groups undergo rapid decomposition, releasing a significant amount of energy. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of gaseous products like nitrogen and carbon dioxide, which contribute to the explosive force .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate is unique due to its specific combination of a triazole ring and a nitrate ester group, which provides a balance of stability and high energy release. This makes it suitable for specialized applications where controlled energy release is crucial .

Properties

Molecular Formula

C6H8N6O6

Molecular Weight

260.16 g/mol

IUPAC Name

2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]ethyl nitrate

InChI

InChI=1S/C6H8N6O6/c13-5(7-1-2-18-12(16)17)3-10-4-8-6(9-10)11(14)15/h4H,1-3H2,(H,7,13)

InChI Key

ORKKFEBPZKYKCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)NCCO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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